
1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
“1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione” is likely a brominated derivative of benzyl pyrrole-2,5-dione. The bromobenzyl group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromobenzyl compounds are typically synthesized through bromination reactions . For instance, 3-Bromobenzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrrole-2,5-dione ring with a 3-Bromobenzyl group attached. The exact structure would depend on the position of the Bromobenzyl group on the pyrrole ring .Chemical Reactions Analysis
Bromobenzyl compounds are often used as intermediates in organic synthesis due to their reactivity. They can undergo various reactions including substitution, elimination, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Bromobenzyl compounds are typically solid at room temperature and have relatively high melting and boiling points .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione and its derivatives have been investigated for their inhibitory action against corrosion, particularly on carbon steel in acidic environments. These compounds are found to be effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on steel surfaces mainly follows a chemisorption mechanism, as supported by thermodynamic data and XPS analysis. Quantum chemical calculations further elucidate the relationship between molecular structures and inhibition efficiencies, highlighting the potential of 1H-pyrrole-2,5-dione derivatives in corrosion protection applications (Zarrouk et al., 2015).
Inhibition of Glycolic Acid Oxidase
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to this compound, has demonstrated their potential as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, act as competitive inhibitors in vitro. This inhibition is significant in the context of reducing urinary oxalate levels, offering therapeutic potential for conditions such as ethylene glycol poisoning or primary hyperoxaluria (Rooney et al., 1983).
Luminescent Polymers
1H-Pyrrole-2,5-dione units, including derivatives similar to this compound, have been incorporated into the main chain of polymers to create highly luminescent materials. These polymers exhibit strong fluorescence, making them suitable for a variety of applications in organic electronics and photonics. The synthesis and characteristic properties of these polymers highlight the versatility and potential of 1H-pyrrole-2,5-dione derivatives in advanced material science (Zhang & Tieke, 2008).
Anti-Inflammatory Agents
Studies on 1H-pyrrole-2,5-dione derivatives have explored their pharmacological properties, revealing significant anti-inflammatory and antimicrobial activities. The synthesis of new derivatives and their evaluation for anti-inflammatory potential have shown promising results, particularly in inhibiting pro-inflammatory cytokines. These findings underscore the therapeutic potential of 1H-pyrrole-2,5-dione derivatives in treating inflammatory conditions (Paprocka et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
This compound interacts with tubulin, leading to changes in the protein’s tertiary structure . This interaction disrupts the normal architecture of microtubules within cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting these dynamics, the compound can inhibit cancer cell proliferation and metastasis .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. Similar compounds have demonstrated good plasma stability and minimal inhibition of cytochrome p450 isoforms, suggesting favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The disruption of microtubule dynamics by this compound leads to the inhibition of cancer cell viability . It also strongly inhibits the clonogenic potential of aggressive metastatic breast tumor cell lines, such as MDA-MB-231 .
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWGSSDYZJMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248520 | |
| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140480-94-0 | |
| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



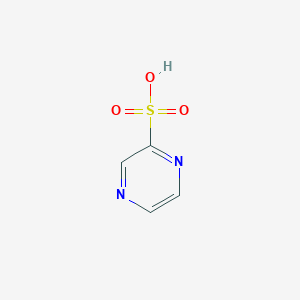
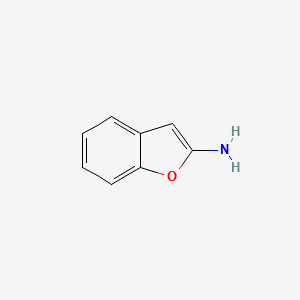

![Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-](/img/structure/B3047426.png)
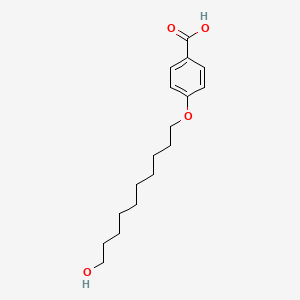

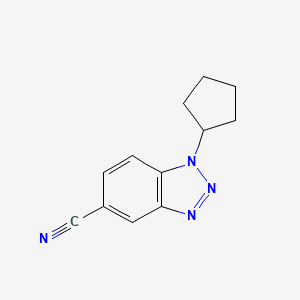
![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3047431.png)
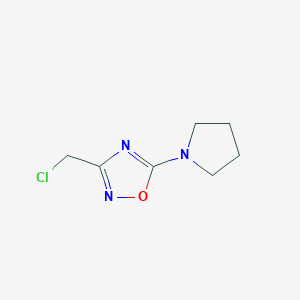
![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)
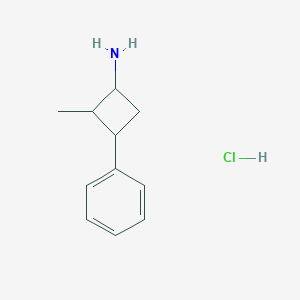

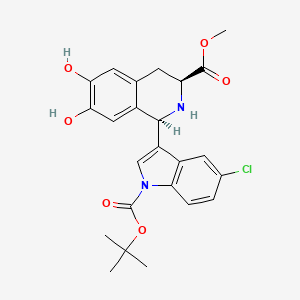
![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)